3-(2-Bromo-4-chlorophenoxy)propan-1-amine
Description
3-(2-Bromo-4-chlorophenoxy)propan-1-amine (CAS 1016838-15-5) is a halogenated aromatic ether derivative with a primary amine functional group. Its structure comprises a phenoxy ring substituted with bromine (2-position) and chlorine (4-position), linked via a three-carbon chain to an amine group. This compound is primarily utilized as a synthetic intermediate in pharmaceutical and agrochemical research due to its reactive amine moiety and electron-deficient aromatic system .
Properties
Molecular Formula |
C9H11BrClNO |
|---|---|
Molecular Weight |
264.54 g/mol |
IUPAC Name |
3-(2-bromo-4-chlorophenoxy)propan-1-amine |
InChI |
InChI=1S/C9H11BrClNO/c10-8-6-7(11)2-3-9(8)13-5-1-4-12/h2-3,6H,1,4-5,12H2 |
InChI Key |
XCQKSIYVCXIFQX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Br)OCCCN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Bromo-4-chlorophenoxy)propan-1-amine typically involves the reaction of 2-bromo-4-chlorophenol with 3-chloropropan-1-amine under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate (K2CO3) in an organic solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(2-Bromo-4-chlorophenoxy)propan-1-amine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine and chlorine atoms can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in solvents like DMF or ethanol.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Coupling Reactions: Palladium catalysts and boron reagents in the presence of bases like potassium phosphate (K3PO4).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenoxypropanamines, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
3-(2-Bromo-4-chlorophenoxy)propan-1-amine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds with therapeutic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2-Bromo-4-chlorophenoxy)propan-1-amine involves its interaction with specific molecular targets and pathways. The phenoxy group can interact with various enzymes and receptors, modulating their activity. The presence of bromine and chlorine atoms can enhance the compound’s binding affinity and specificity towards its targets .
Comparison with Similar Compounds
Functional Group Variations
Key analogs and their substituents are summarized below:
Key Observations:
- Amine vs. Sulfonyl Chloride : The sulfonyl chloride derivative (CAS 1411054-40-4) is more reactive, enabling sulfonamide bond formation, whereas the primary amine (CAS 1016838-15-5) is suited for alkylation or coordination chemistry .
- Amine vs. Nitrile : The nitrile analog (CAS 154405-41-1) serves as a precursor for further functionalization (e.g., hydrolysis to carboxylic acids), offering synthetic flexibility absent in the parent amine .
- Primary vs.
Structural-Activity Relationships (SAR)
- Electron-Withdrawing Halogens : The 2-bromo-4-chloro substitution pattern creates an electron-deficient aromatic ring, enhancing stability toward electrophilic substitution and directing reactivity to the amine or other functional groups .
- Chain Length and Flexibility : The three-carbon chain balances rigidity and flexibility, optimizing interactions with biological targets. For example, in squalene synthase inhibitors like OX03771, similar chain lengths are critical for binding pocket accommodation .
- Functional Group Impact: Amines: Primary amines (e.g., CAS 1016838-15-5) are prone to protonation at physiological pH, facilitating ionic interactions in drug-receptor binding . Carboxylic Acids: The propanoic acid derivative (CAS 1220033-83-9) may act as a hydrogen bond donor/acceptor, enhancing target affinity .
Pharmacokinetic and Physicochemical Properties
- Lipophilicity: The logP of this compound is estimated to be moderate (~2.5), whereas the N,N-diethyl analog (CAS 1704095-78-2) likely has a higher logP (~3.8), favoring membrane permeability .
- Solubility: The primary amine’s solubility in polar solvents (e.g., ethanol, DMSO) contrasts with the sulfonyl chloride’s preference for aprotic solvents (e.g., acetonitrile) .
- Metabolic Stability: The bromine and chlorine substituents may reduce oxidative metabolism, extending half-life compared to non-halogenated analogs .
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